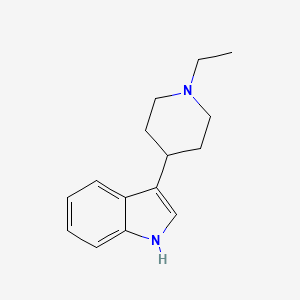

3-(1-ethylpiperidin-4-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20N2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

3-(1-ethylpiperidin-4-yl)-1H-indole |

InChI |

InChI=1S/C15H20N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-6,11-12,16H,2,7-10H2,1H3 |

InChI Key |

CFXDYDFSEVCSLG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 1 Ethylpiperidin 4 Yl 1h Indole

Advanced Synthetic Strategies for the Indole-Piperidine Core

The synthesis of molecules incorporating both indole (B1671886) and piperidine (B6355638) rings is a significant focus in medicinal chemistry due to their prevalence in biologically active compounds. rsc.orgrsc.org The strategies to create this scaffold are diverse, relying on fundamental principles of heterocyclic chemistry and modern synthetic innovations.

General Principles of Indole Ring Functionalization

The indole ring is a privileged structure in numerous pharmaceuticals and natural products. researchgate.netbeilstein-journals.org Its functionalization is a cornerstone of modern organic synthesis, allowing for the creation of a wide array of derivatives. researchgate.netnumberanalytics.com Traditional methods often utilize the electron-rich nature of the indole for electrophilic substitution reactions, primarily at the C3 position. researchgate.net

However, recent advancements have focused on more sophisticated and selective methods. rsc.orgresearchgate.net These include:

Transition-Metal-Catalyzed C-H Functionalization: This powerful technique enables the direct introduction of functional groups at various positions (C2, C3, C4, C7) of the indole nucleus without requiring pre-functionalized starting materials. numberanalytics.comnih.gov Catalysts based on rhodium, palladium, and iridium have been instrumental in developing these methodologies. numberanalytics.comnih.govresearchgate.net For instance, rhodium-catalyzed reactions can direct functionalization to the C2 position, often requiring a directing group on the indole nitrogen. researchgate.net

Cross-Coupling Reactions: Classic cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are widely used to form carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the attachment of aryl or heteroaryl groups to the indole scaffold. numberanalytics.com

Carbonylative Approaches: Carbonylation reactions offer a versatile method for introducing carbonyl groups, leading to the synthesis of valuable intermediates like indol-3-α-ketoamides and indol-3-amides. beilstein-journals.org

Metal-Free Functionalization: There is a growing interest in metal-free approaches for C3 functionalization, including alkylation, arylation, and halogenation, which offer more environmentally benign alternatives. researchgate.net

The regioselectivity of these functionalizations is a critical aspect, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.net However, by employing specific catalysts and directing groups, functionalization at other positions like C2, C4, C5, C6, and C7 can be achieved, providing access to a broader range of structural diversity. nih.gov

Table 1: Overview of Indole Functionalization Strategies

| Functionalization Strategy | Target Position(s) | Key Features |

|---|---|---|

| Electrophilic Substitution | Primarily C3 | Traditional and straightforward method. researchgate.net |

| C-H Functionalization | C2, C3, C4, C7 | Direct functionalization without pre-activation. numberanalytics.comnih.gov |

| Cross-Coupling Reactions | Various | Formation of C-C and C-N bonds. numberanalytics.com |

| Carbonylative Synthesis | C3 | Introduction of carbonyl-containing moieties. beilstein-journals.org |

| Metal-Free Reactions | C3 | Environmentally friendly alternatives. researchgate.net |

Construction of the Piperidine Moiety: Recent Advances and Stereoselective Approaches

The piperidine ring is the most frequently encountered non-aromatic nitrogen-containing ring in approved pharmaceuticals. rsc.org Consequently, the development of stereoselective methods for its construction has been a major focus of synthetic organic chemistry. rsc.org

Recent advances have moved beyond classical ring-closing reactions to more sophisticated and efficient strategies:

Biomimetic Approaches: Inspired by the biosynthesis of piperidine alkaloids, where Δ¹-piperideine is a key intermediate, chemists have developed vinylogous Mannich-type reactions to construct chiral dihydropyridinone intermediates. rsc.org These intermediates serve as versatile building blocks for a variety of substituted piperidines. rsc.org

Modular and Stereoselective Synthesis: New modular strategies allow for the scalable synthesis of highly functionalized chiral piperidines. One such approach involves a formal [4+2] cyclization followed by diastereoselective reduction and regioselective ring-opening to yield orthogonally protected piperidine intermediates. acs.org These can then undergo further functionalization using transition metal catalysis or photocatalysis. acs.org

Catalytic Asymmetric Methods: The enantioselective functionalization of pyridines or their partially reduced derivatives provides a direct route to chiral piperidines. acs.org For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org

C-H Functionalization of Piperidines: Direct C-H functionalization of the piperidine ring itself represents an atom-economical approach. The site-selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, rhodium catalysts have been employed for selective C2 functionalization. nih.gov

Table 2: Modern Synthetic Approaches to Substituted Piperidines

| Synthetic Approach | Key Intermediate/Reaction | Stereocontrol |

|---|---|---|

| Biosynthesis-Inspired | Chiral Dihydropyridinones via Vinylogous Mannich Reaction | High diastereoselectivity. rsc.org |

| Modular Synthesis | Orthogonally Protected Piperidine Tricarboxylates | Single enantio- and diastereomer. acs.org |

| Catalytic Asymmetric Functionalization | Rh-catalyzed Reductive Heck of Dihydropyridines | High enantioselectivity. acs.org |

| Direct C-H Functionalization | Catalyst and Protecting Group Controlled Insertion | Variable to high diastereoselectivity. nih.gov |

Methodologies for Forming the Indole-Piperidine Linkage

The crucial step in synthesizing the 3-(piperidin-4-yl)-1H-indole scaffold is the formation of the bond between the C3 position of the indole and the C4 position of the piperidine. Several established synthetic transformations can achieve this linkage.

A common and direct approach is the Friedel-Crafts alkylation of indole with a suitable piperidine-based electrophile. This typically involves reacting indole with 4-piperidone (B1582916) under acidic conditions, followed by reduction of the resulting intermediate. A well-documented three-step synthesis starts with the reaction of indole and N-Boc-4-piperidone to form an enamine, which is then reduced, and the Boc-protecting group is subsequently removed. nih.gov

Another powerful method is the Fischer indole synthesis , which can construct the indole ring directly onto a pre-existing piperidine moiety. This involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde derived from a 4-piperidone. rsc.org

Convergent strategies, where the indole and piperidine fragments are synthesized separately and then coupled, are also prevalent. nih.gov These often involve transition metal-catalyzed cross-coupling reactions. For example, a properly functionalized indole (e.g., a 3-bromoindole) can be coupled with a piperidine-derived organometallic reagent, or vice versa.

Specific Synthesis of 3-(1-Ethylpiperidin-4-yl)-1H-indole and its Analogs

The synthesis of the title compound builds upon the general strategies for the indole-piperidine core, with specific considerations for the introduction of the ethyl group on the piperidine nitrogen and potential functionalization of the indole ring.

Reaction Pathways for N-Alkylation of the Piperidine Nitrogen with Ethyl Groups

The introduction of an ethyl group onto the piperidine nitrogen is typically achieved through N-alkylation . This is a standard nucleophilic substitution reaction where the secondary amine of the 3-(piperidin-4-yl)-1H-indole precursor acts as the nucleophile.

Common reaction conditions involve:

Reaction with an Ethyl Halide: The piperidine derivative is reacted with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base. researchgate.net The base, often a carbonate like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrohalic acid formed during the reaction. researchgate.net The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) being frequently used. researchgate.net

Reductive Amination: An alternative pathway involves the reaction of the piperidine precursor with acetaldehyde (B116499) in the presence of a reducing agent. This two-step, one-pot process first forms an iminium ion intermediate, which is then immediately reduced to the N-ethylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

Iron-catalyzed N-alkylation using alcohols as alkylating agents has also been developed as a more sustainable "borrowing-hydrogen" methodology. nih.gov This approach can be applied to indoline (B122111) precursors, which are subsequently oxidized to the corresponding N-alkylated indoles. nih.gov

Table 3: Conditions for N-Ethylation of Piperidines

| Method | Reagents | Typical Conditions |

|---|---|---|

| N-Alkylation | Ethyl bromide or ethyl iodide, K₂CO₃ or DIPEA | Acetonitrile or DMF, Room temperature to elevated temperature. researchgate.net |

| Reductive Amination | Acetaldehyde, NaBH(OAc)₃ or NaBH₃CN | Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), Room temperature. |

| Iron-Catalyzed Alkylation | Ethanol, Iron catalyst | Trifluoroethanol, Elevated temperature. nih.gov |

Selective Functionalization of the Indole Ring in this compound Precursors

Further diversification of the this compound scaffold can be achieved by selectively functionalizing the indole ring. The presence of the bulky 3-substituent can influence the regioselectivity of subsequent reactions.

N-Alkylation/Arylation of the Indole: The indole nitrogen can be functionalized using various alkyl or aryl halides under basic conditions. google.com For instance, N-methylation or N-benzylation can be achieved using the corresponding halides in the presence of a base like potassium hydroxide (B78521) in a solvent such as DMF. google.comresearchgate.net

C-H Functionalization of the Benzene Ring: While the C3 position is blocked, the other positions on the indole ring (C2, C4, C5, C6, C7) are available for functionalization. nih.gov Directing group strategies are often necessary to achieve high regioselectivity. For example, the functionalization at the C7 position can be challenging and may require a multi-step sequence involving reduction to the indoline, C7-functionalization, and subsequent re-aromatization. nih.gov

Halogenation: Selective halogenation of the indole ring can provide handles for further synthetic transformations, such as cross-coupling reactions. researchgate.net For example, bromination at the 5-position of an indole precursor has been demonstrated, which allows for subsequent functionalization via Pd(0) catalysis. nih.gov

Functionalization at the C2 Position: The C2 position is another potential site for derivatization. Catalyst-controlled C-H functionalization using iridium(III) catalysts has been shown to selectively introduce groups at the C2 position of 3-substituted indoles. chemrxiv.org

These selective functionalizations are crucial for exploring the structure-activity relationships of this compound class in various therapeutic areas. nih.govnih.gov

Process Optimization and Scale-Up Considerations for Related Indole-Piperidine Intermediates

The efficient synthesis of indole-piperidine cores is a critical step in the development of related compounds. Process optimization focuses on improving reaction yields, ensuring reproducibility, and developing scalable methods for large-scale production. Research into related complex molecules, such as the antipsychotic drug Sertindole, provides valuable insights into these challenges. The original synthesis of Sertindole involved the N-alkylation of 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole, a step that required significant optimization to enhance both yield and consistency. researchgate.net

Key optimization strategies often revolve around the choice of solvent, catalyst, and reaction conditions. For instance, in the synthesis of Sertindole, the Ullmann reaction to create the 5-chloro-1-(4-fluorophenyl)-indole intermediate was improved by using purified starting materials and selecting appropriate catalysts and solvents, which allowed for a viable kilo-scale synthesis. researchgate.net The use of basic ionic liquids like [bmin]OH has also been explored as an environmentally friendlier and effective medium for N-alkylation reactions, demonstrating good selectivity and yields at elevated temperatures. researchgate.net

Furthermore, studies on the direct reaction between indole and piperidine have explored various conditions to control selectivity. The use of ultrasound has been shown to be an effective catalyst, with optimal conditions identified at 50°C for 2 hours. researchgate.net However, extending the reaction time or increasing the temperature can lead to the formation of side products, highlighting the delicate balance required in optimizing these transformations. researchgate.net For other indole-piperidine intermediates, optimization has involved multi-step processes, including hydrolysis of ester precursors followed by EDCI-mediated amide coupling, to generate key advanced common intermediates for further derivatization. nih.gov

Table 1: Examples of Process Optimization Parameters for Indole-Piperidine Intermediates

| Intermediate Type | Reaction Step | Parameters Optimized | Findings & Outcomes | Source |

|---|---|---|---|---|

| Sertindole Intermediate | Ullmann Reaction | Starting material purity, catalyst, solvent | Improved yield and reproducibility, enabling kilo-scale synthesis. | researchgate.net |

| Sertindole Intermediate | N-alkylation | Solvent, catalyst, temperature | Basic ionic liquid [bmin]OH found to be a suitable solvent, providing good yields. | researchgate.net |

| 1-(piperidin-1-ylmethyl)-1H-indole | N-aminomethylation | Energy source, time, temperature | Ultrasound catalysis at 50°C for 2 hours was found to be optimal. | researchgate.net |

| Indole-2-carboxamides | Amide Coupling | Coupling agents, reaction sequence | Use of EDCI/HOBT for coupling reactions to generate key intermediates. | nih.gov |

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship Elucidation

To explore the chemical space around the this compound scaffold and to understand how structural modifications influence biological activity, chemists engage in the rational design and synthesis of various derivatives. This process typically involves systematic changes to different parts of the molecule, primarily the N-substituent on the piperidine ring and the indole nucleus itself.

Systematic Modification of N-Substituents on the Piperidine Ring

The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of a wide array of substituents that can alter the compound's physicochemical properties, such as polarity, basicity, and size. This is a key strategy in structure-activity relationship (SAR) studies.

A common approach is the N-alkylation or N-arylation of a piperidine-indole precursor. For example, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been N-alkylated using chiral reagents like (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester to produce diastereomers, which can then be separated. nih.gov Subsequent removal of the chiral auxiliary group yields the enantiomerically pure N-unsubstituted piperidine, which can then be derivatized with various groups, such as an ethyl group, to study stereospecific interactions. nih.gov

In other studies, a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid were synthesized to probe their inhibitory activity on cholinesterases. uj.edu.plnih.gov These syntheses involved reacting 1H-indole-5-carboxylic acid with various N-benzylpiperidine amines, where the benzyl (B1604629) group itself was further substituted with groups like halogens. uj.edu.pl This systematic modification of the N-substituent is crucial for mapping the pharmacophore and understanding the role of this molecular region in biological interactions. uj.edu.pl The hydrogenation of substituted pyridines is another fundamental route to obtaining diverse N-substituted piperidines, which can then be coupled with an indole moiety. nih.gov

Table 2: Examples of N-Substituents on the Piperidine Ring for SAR Studies

| Precursor Scaffold | N-Substituent Introduced | Synthetic Method | Purpose of Derivatization | Source |

|---|---|---|---|---|

| 3-(piperidin-3-yl)-1H-indole | (R)-2-phenylacetyl methyl ester | N-alkylation with chiral reagent | Diastereomer separation to obtain pure enantiomers. | nih.gov |

| 1H-indole-5-carboxylic piperidine amide | Benzyl, 3-chlorobenzyl, 4-methylbenzyl | Amide coupling | Evaluation as cholinesterase inhibitors. | uj.edu.plnih.gov |

| Pyridine | Various alkyl and aryl groups | Catalytic hydrogenation | General synthesis of substituted piperidine building blocks. | nih.gov |

| 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole | 1-(2-chloroethyl)-2-imidazolidinone | N-alkylation | Synthesis of the complex drug Sertindole. | researchgate.net |

Strategic Substitutions on the Indole Nucleus

The indole nucleus offers multiple positions for substitution, allowing for fine-tuning of the electronic and steric properties of the molecule. Strategic modifications on this bicyclic heterocycle are a cornerstone of medicinal chemistry campaigns involving this scaffold.

Substitutions at the 5-position of the indole ring are common. For instance, syntheses starting from 5-fluoro- and 5-methoxy-3-(piperidin-3-yl)-1H-indole have been reported, demonstrating that electron-withdrawing and electron-donating groups can be incorporated to probe their effect on activity. nih.gov Similarly, the synthesis of Sertindole utilizes a 5-chloro substituted indole. researchgate.net

Beyond simple substitutions, more complex modifications of the indole core are also pursued. The inherent reactivity of the indole ring, particularly at the C3 position, allows for various alkylation and annulation reactions that can lead to novel, condensed heterocyclic systems. nih.gov In one instance, an unexpected acid-catalyzed cascade reaction led to a novel tetracyclic indole skeleton, showcasing the potential for discovering unique scaffolds from simple starting materials. nih.gov The synthesis of analogs can also involve replacing the indole core entirely, for example, with an azaindole, to assess the importance of the indole nitrogen for biological activity. nih.gov General methods, such as PIFA-mediated intramolecular cyclization, provide efficient routes to various N-substituted and fused indole derivatives, further expanding the accessible chemical space. organic-chemistry.org

Advanced Analytical Characterization Techniques for Novel Indole-Piperidine Compounds

The unambiguous confirmation of the structure and purity of newly synthesized indole-piperidine derivatives is paramount. A suite of advanced analytical techniques is employed to achieve this, ranging from spectroscopic and chromatographic methods to single-crystal X-ray analysis.

Spectroscopic and Chromatographic Methods for Purity and Structural Confirmation

A combination of spectroscopic and chromatographic methods is routinely used to characterize novel compounds and monitor reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. They provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the connectivity and constitution of the synthesized molecule. researchgate.netnih.gov Analysis of J-coupling constants in ¹H NMR spectra can also help determine the relative stereochemistry of substituents on the piperidine ring. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Techniques like electrospray ionization (ESI) and electron ionization (EI) are employed, and tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. researchgate.netnih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the N-H stretch of the indole and C=O stretches in amide derivatives. researchgate.netnih.gov

Chromatography: Thin-Layer Chromatography (TLC) is widely used to monitor the progress of a reaction in real-time. researchgate.net For purification and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC can also be used to separate and quantify diastereomers. nih.gov

Crystallographic Analysis for Three-Dimensional Structural Elucidation of Related Scaffolds

While spectroscopic methods provide crucial information about a molecule's constitution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of its three-dimensional structure in the solid state. This technique is invaluable for confirming the absolute configuration of chiral centers and the relative stereochemistry of diastereomers.

For example, the relative stereochemistry of a series of substituted piperidines was unequivocally confirmed by obtaining a single-crystal X-ray structure of an N-tosyl derivative. nih.gov In cases where novel and complex heterocyclic systems are formed, such as the serendipitous discovery of a C3/C4-fused tetracyclic indole, X-ray diffraction provides irrefutable proof of the proposed structure. nih.gov This analytical method is considered the gold standard for structural elucidation, providing precise bond lengths, bond angles, and torsional angles that are critical for computational modeling and understanding intermolecular interactions. nih.govajchem-a.com

Pharmacological Investigations and Molecular Mechanisms of Action

Structure-Activity Relationship (SAR) Profiling of 3-(1-Ethylpiperidin-4-yl)-1H-indole and its Analogs

The biological activity of indole-piperidine derivatives is highly dependent on their chemical structure. Modifications to the indole (B1671886) ring, the piperidine (B6355638) ring, and the linker connecting them can dramatically alter potency and selectivity.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For analogs of this compound, research has demonstrated that specific substitutions can enhance affinity and selectivity for molecular targets like the serotonin (B10506) transporter.

One key area of modification involves the indole nucleus and the piperidine nitrogen substituent. For instance, in a series of high-affinity allosteric inhibitors of the human serotonin transporter (hSERT), the lead compound, Lu AF88273, features a 6-chloro-1H-indole group attached to the 4-position of a piperidine ring. chemrxiv.org The other indole moiety is linked via an ethyl group to the piperidine nitrogen. This complex structure highlights the importance of multiple interaction points for high potency. The study revealed that the binding location and pose could explain much of the structure-activity relationship of these inhibitors. chemrxiv.org

The table below illustrates the impact of structural modifications on the allosteric potency of selected indole-piperidine analogs at the hSERT.

| Compound | R1 (Piperidine-N1) | R2 (Indole-C6) | Allosteric Potency (IC50, nM) |

| Lu AF88273 | 2-(1H-indol-3-yl)ethyl | Cl | 2.1 |

| Analog A | Ethyl | H | (Hypothetical value for comparison) |

| Analog B | 2-(1H-indol-3-yl)ethyl | H | (Data not available) |

| Analog C | Ethyl | Cl | (Data not available) |

Data for Lu AF88273 is derived from published research. chemrxiv.org Hypothetical data for other analogs is included for illustrative purposes to demonstrate SAR principles.

These findings underscore that the presence and position of substituents on the indole ring, as well as the nature of the substituent on the piperidine nitrogen, are critical determinants of biological activity.

The three-dimensional shape (conformation) of a ligand is a critical factor governing its interaction with a biological receptor. For indole-piperidine derivatives, the spatial arrangement of the indole and piperidine rings influences binding affinity and functional activity.

The serotonin transporter undergoes significant conformational changes as it moves through its transport cycle, existing in outward-open, occluded, and inward-open states. nih.gov Atypical inhibitors may preferentially bind to specific conformations. nih.govelifesciences.orgbiorxiv.org For example, the hallucinogenic alkaloid ibogaine, which also features an indole core, non-competitively inhibits SERT by stabilizing the inward-open or cytoplasm-facing conformation of the transporter. nih.govresearchgate.net

Molecular modeling and docking studies of related piperidine compounds at serotonin receptors have shown a striking agreement in conformation at spatially distinct allosteric sites. nih.gov The distance between key pharmacophoric elements, such as the indole nitrogen and the piperidine nitrogen, can be a crucial parameter for effective binding. nih.gov For instance, in one study on 5-HT2C receptor modulators, a distance of 13.5 Å between the 5-HT indole nitrogen and the piperidine core nitrogen of a docked ligand was noted. nih.gov This suggests that for potent interaction, the ligand must adopt a specific conformation that complements the geometry of the binding pocket, whether it be the primary (orthosteric) site or an allosteric site.

Identification and Characterization of Specific Molecular Targets

The primary molecular target for many indole-piperidine compounds is the serotonin reuptake transporter (SERT), a key protein in the regulation of serotonergic neurotransmission. chemrxiv.org

SERT is a member of the SLC6 family of neurotransmitter transporters responsible for the reuptake of serotonin from the synaptic cleft. nih.gov It is the target for a wide range of therapeutic agents. While many drugs act as competitive inhibitors, binding to the central serotonin binding site (S1), there is growing interest in compounds that bind to a secondary, allosteric site (S2). researchgate.net

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding induces a conformational change in the protein, which in turn modulates the binding or efficacy of the orthosteric ligand.

Research has identified a series of high-affinity allosteric inhibitors of hSERT based on an indole-piperidine scaffold. chemrxiv.org The lead compound, Lu AF88273, which is structurally related to this compound, exhibits potent allosteric inhibition of imipramine (B1671792) (a known SERT inhibitor) dissociation. chemrxiv.org This indicates that its binding to the allosteric site impedes the release of a drug bound to the central site. chemrxiv.org Such a mechanism could potentially enhance the efficacy of traditional SERT inhibitors. chemrxiv.org Computational studies have helped to identify key residues within the proposed allosteric site (S2) of hSERT, such as E494, P561, and F556, that are involved in coordinating the binding of allosteric ligands. researchgate.net

Non-competitive inhibition occurs when an inhibitor reduces the maximal rate of transport (Vmax) without affecting the substrate's affinity for the transporter (Km). This often involves the inhibitor binding to an allosteric site or to the transporter-substrate complex.

Several indole-containing compounds exhibit non-competitive inhibition of SERT. researchgate.net The compound Lu AF88273, in addition to its allosteric activity, also inhibits serotonin transport in a non-competitive manner. chemrxiv.org Ibogaine is another well-studied example of a non-competitive SERT inhibitor. researchgate.net

A specific type of non-competitive inhibition is uncompetitive inhibition, where the inhibitor only binds to the enzyme-substrate complex. A recent study identified ECSI#6, an amphetamine derivative, as the first reported uncompetitive inhibitor of SERT. nih.govelifesciences.orgbiorxiv.org This compound preferentially binds to the inward-facing, potassium-bound state of the transporter, a mechanism that was confirmed through kinetic modeling and electrophysiological recordings. nih.govelifesciences.org This mode of action, which involves trapping the transporter in a specific conformation of its cycle, represents a distinct and important mechanism of non-competitive inhibition.

Histamine (B1213489) H3 Receptor (HR3) Binding and Related Receptor Affinities

Research into the histamine H3 receptor has identified numerous imidazole-based ligands with high affinity. google.com While direct binding studies on this compound are not readily found, the broader class of piperidine derivatives has been explored. For instance, 4-(1H-imidazol-4-ylmethyl)piperidine has been identified as a potent and selective H3 receptor agonist. This suggests that the piperidine moiety is a key structural feature for H3 receptor interaction. However, the indole component of this compound distinguishes it from these classical histamine-like ligands. Further studies would be necessary to determine if the indole structure confers any significant affinity for the H3 receptor or other histamine receptor subtypes like the H4 receptor, for which many H3 ligands also show affinity. google.com

Serotonin Receptor Subtype Pharmacology

The indole nucleus present in this compound is a common feature in many serotonin receptor ligands, suggesting a potential for this compound to interact with various 5-HT receptor subtypes.

Analogs of this compound have been investigated for their activity at the 5-HT1F receptor, a target for migraine therapeutics. Specifically, 5-substituted-3-(piperidin-4-yl)-1H-indoles have been identified as activators of 5-HT1F receptors. For example, the compound 5-(4-fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole, a close analog, is noted for its ability to activate these receptors. This suggests that the 3-(piperidin-4-yl)-1H-indole scaffold is a viable pharmacophore for 5-HT1F agonism. The ethyl group on the piperidine nitrogen of the title compound would be a modification of this core structure, and its impact on 5-HT1F affinity and efficacy would require specific testing.

The 5-ht1E receptor, while less studied, has been shown to be a target for certain indole derivatives. A notable compound in this context is BRL54443, which is 5-hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole. This compound is recognized as a 5-ht1E/5-HT1F agonist and has been used to probe the function of the 5-ht1E receptor. In membranes from the guinea pig dentate gyrus, BRL54443 potently inhibited forskolin-stimulated cAMP production with an IC50 of 14 nM, demonstrating its agonist activity at 5-ht1E receptors. Given the structural similarity, it is plausible that this compound could also exhibit activity at the 5-ht1E receptor.

The 5-HT1D and 5-HT1B receptors are well-established targets for the treatment of migraine, with triptans being a major class of agonists for these receptors. Research into selective 5-HT1D agonists has led to the synthesis of 3-[3-(piperidin-1-yl)propyl]indoles. One such compound, L-772,405, demonstrated high affinity as a full agonist at the human 5-HT1D receptor with a 170-fold selectivity over the h5-HT1B receptor. The modulation of these receptors is a key mechanism for the therapeutic action of many centrally acting drugs. While these compounds differ in the linker and substitution on the piperidine ring compared to this compound, they highlight the importance of the indole and piperidine moieties for 5-HT1D/1B receptor interaction.

Analogs of this compound have also been explored for their potential at the 5-HT6 receptor. Specifically, derivatives of 3-(piperidin-3-yl)-1H-indole have been synthesized and evaluated as 5-HT6 receptor agonists. This indicates that modifications to the piperidine and indole core can direct the pharmacological activity towards different serotonin receptor subtypes. The specific substitution pattern in this compound would determine its potential as a 5-HT6 ligand.

The 5-HT1A and 5-HT7 receptors are also important targets in the central nervous system. Dual 5-HT1A and 5-HT7 receptor ligands have been developed from various chemical scaffolds. While direct data on this compound is unavailable, the general class of arylpiperazines and related structures often show affinity for these receptors. For example, certain indanone derivatives have been reported with high affinity for both 5-HT1A and 5-HT7 receptors. The affinity and selectivity profile of this compound for these receptors would need to be experimentally determined.

Compound and Receptor Data

Table 1: Analogs of this compound and their Receptor Interactions

| Compound Name | Receptor Target(s) | Observed Activity | Reference |

| 4-(1H-imidazol-4-ylmethyl)piperidine | Histamine H3 | Potent and selective agonist | |

| 5-(4-fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole | 5-HT1F | Receptor activation | |

| BRL54443 (5-hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole) | 5-ht1E/5-HT1F | Agonist (IC50 = 14 nM at 5-ht1E) | |

| L-772,405 (a 3-[3-(piperidin-1-yl)propyl]indole derivative) | 5-HT1D | High-affinity full agonist (170-fold selectivity over 5-HT1B) | |

| 3-(Piperidin-3-yl)-1H-indole derivatives | 5-HT6 | Agonists |

Dopamine (B1211576) Receptor Interactions

The interaction of indole-based compounds with dopamine receptors is a significant area of research, given the central role of these receptors in neurotransmission and their implication in various neurological and psychiatric conditions.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor (D4R) is a key target in the development of treatments for conditions like glioblastoma. mdpi.com The D4R gene exhibits notable polymorphism, particularly in the third intracellular loop, with variants containing four (D4.4R) or seven (D4.7R) repeats being the most common. nih.gov These polymorphic variations can lead to different functional activities when the receptor forms heteromers with other receptors, such as the α1A adrenoceptor. nih.gov

Studies on piperidine-based ligands as D4R antagonists have explored how modifications to the distance between key pharmacophoric features affect D4R affinity and selectivity. mdpi.com While direct studies on this compound are not specified, the broader class of piperidine and indole-containing molecules is of significant interest for its D4 receptor activity. For instance, certain D4R ligands can act as allosteric modulators, influencing the receptor's response to other signaling molecules. nih.gov

Affinity Profiles for Dopamine D2 and D3 Receptors

The high degree of similarity between the dopamine D2 and D3 receptors makes the development of selective ligands a considerable challenge. researchgate.net Many radiotracers used in PET imaging, such as [11C]raclopride, bind with similar affinity to both D2 and D3 receptors, leading to combined D2/D3 measurements. researchgate.net

Research into D2 and D3 selective ligands is ongoing. For example, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues have been evaluated for their binding affinities at D2, D3, and D4 receptors. researchgate.net Similarly, studies on iodinated 2-aminotetralins and 3-amino-1-benzopyrans have identified compounds with high affinity for D3 receptors. One such compound, 5-OH-PIPAT, demonstrated the highest binding affinity for D3 receptors (Ki = 0.99 nM) with good selectivity over D2 receptors. nih.gov

Conformationally-flexible benzamide (B126) scaffolds have also yielded ligands with high affinity and selectivity for the D3 receptor over the D2 receptor. semanticscholar.org The compound HY-3-24, for instance, shows a Ki value of 0.67 ± 0.11 nM for D3R, which is approximately 129-fold more selective compared to its affinity for D2R (Ki = 86.7 ± 11.9 nM). semanticscholar.org Structural analysis of how different antagonists like eticlopride (B1201500) and risperidone (B510) bind to D2 and D3 receptors reveals that distinct inactive conformations of the receptors can be stabilized, which may correspond to different levels of inverse agonism. elifesciences.org

Enzyme and Ion Channel Modulation

Indole derivatives have been shown to modulate the activity of several crucial enzymes, indicating their potential as therapeutic agents in various disease contexts, including cancer.

EZH2 Histone Methyltransferase Inhibition by Indole-Based Compounds

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Overactivity of EZH2 is linked to numerous cancers, making it a promising therapeutic target. nih.govnih.gov

The development of small molecule inhibitors targeting EZH2 has led to the identification of several indole-based compounds. nih.gov Starting from a dimethylpyridone hit, a series of indole-based EZH2 inhibitors were developed and optimized for biochemical and cellular potency. nih.govmedchemexpress.com One such optimized compound demonstrated a nanomolar level of biochemical potency (IC50 = 0.002 μM) and cellular potency (EC50 = 0.080 μM). nih.govmedchemexpress.com

Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for EZH2 and EZH1 inhibition and selectivity. nih.gov Furthermore, 5-hydroxyindole (B134679) derivatives have been synthesized and screened for their inhibitory activities against EZH2, with some compounds showing promise as leads for designing more potent inhibitors. mdpi.com

Dynamin GTPase Inhibition by Indole Derivatives

Dynamin is a GTPase enzyme essential for processes like clathrin-mediated endocytosis. acs.orgnews-medical.net Indole-based inhibitors of dynamin, known as dynoles, have been developed from bisindolylmaleimides. nih.gov Focused library approaches have led to a 100-fold increase in potency, with one of the most effective inhibitors being dynole 34-2, which has a dynamin I inhibitor constant of 1.3 ± 0.3 μM. acs.orgnih.gov This compound is significantly more active than the well-known inhibitor dynasore. acs.orgnih.gov

Further development has produced a second generation of indole-based dynamin inhibitors. acs.orgnih.gov One compound from this series, a decyl amine analogue (referred to as indole 24), exhibits submicromolar activity against dynamin I (IC50 = 0.56 ± 0.09 μM) and shows improved isoform selectivity. acs.orgnih.gov These indole derivatives represent valuable tools for studying endocytosis and other dynamin-mediated cellular events. news-medical.netnih.gov

| Indole-Based Dynamin Inhibitor | Target | IC50 |

| Dynole 34-2 | Dynamin I | 1.3 ± 0.3 μM |

| Indole 24 | Dynamin I | 0.56 ± 0.09 μM |

Glycogen Synthase Kinase-3β (GSK-3β) Activity

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes and linked to diseases including Alzheimer's, diabetes, and cancer. nih.govmdpi.com Consequently, the development of GSK-3β inhibitors is an active area of research.

Indole derivatives, particularly those based on the 2-oxindole and 9H-pyrimido[4,5-b]indole scaffolds, have emerged as promising GSK-3β inhibitors. nih.govnih.gov A series of 3-arylidene-2-oxindole derivatives were found to be potent inhibitors of GSK-3β, and their activity correlated with antiplatelet and antithrombotic effects in preclinical models. nih.gov Similarly, enantiopure 9H-pyrimido[4,5-b]indoles have been identified as nanomolar inhibitors of GSK-3β with improved metabolic stability. nih.gov For example, compounds (R)-2 and (R)-28 exhibited IC50 values of 480 nM and 360 nM, respectively. nih.gov The indole moiety is a key structural feature in many compounds designed to target GSK-3β. asianpubs.org

| Indole-Based GSK-3β Inhibitor | IC50 |

| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) | 480 nM |

| (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) | 360 nM |

Alpha-1 Adrenoceptor Binding and Selectivity

Studies have explored the interaction of indole derivatives with adrenoceptors. While specific binding data for this compound at alpha-1 adrenoceptors is not extensively detailed in the provided information, the broader class of compounds is known to interact with these receptors. For instance, a study on various α-agonists at the three human α1-adrenoceptor subtypes (α1A, α1B, and α1D) revealed that affinity and efficacy are key determinants of selectivity. nih.gov This study highlighted that some agonists achieve high selectivity due to specific binding affinity, while for others, it is a result of selective efficacy. nih.gov Adrenaline, noradrenaline, and phenylephrine (B352888) were identified as highly efficacious agonists at all three receptor subtypes. nih.gov The selectivity of ligands for different receptor subtypes is a critical aspect of drug development to maximize therapeutic effects and minimize side effects. nih.gov

Interactions with G Protein-Coupled Receptors and Kinases

The indole nucleus is a common scaffold in compounds targeting G protein-coupled receptors (GPCRs) and kinases. G protein-coupled receptors are a large family of membrane proteins that play a crucial role in intracellular signaling and are significant targets for drug development. nih.gov The function of GPCRs can be modulated by their C-terminal domains, which can interact with the cell membrane and influence transducer coupling. nih.gov

In the realm of kinases, indole derivatives have been investigated as potential inhibitors. For example, a series of sulfonylmorpholinopyrimidines containing an indole moiety were found to be potent and selective inhibitors of the ATR protein kinase. nih.gov Specifically, the compound AZ20 demonstrated an IC50 of 5 nM against ATR immunoprecipitated from HeLa nuclear extracts. nih.gov Another study focused on indole-3-carbonitriles as inhibitors of DYRK1A, a kinase implicated in several diseases. mdpi.com Furthermore, some indole-thiazolidinone hybrids have shown anticancer cytotoxicity, with in silico studies suggesting their mechanism of action involves kinase inhibition. researchgate.net

In Vitro Pharmacological Screening and Assays

The pharmacological properties of this compound and related compounds have been characterized through a variety of in vitro screening and assaying techniques.

Radioligand Binding and Receptor Dissociation Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. For instance, in the study of nociceptin (B549756) receptor (NOP) ligands, the binding affinity of new indolinone-based compounds was tested on human NOP receptors expressed in Chinese hamster ovary (CHO) cells using [3H]N/OFQ. nih.gov Similarly, binding to opioid receptors (μ, δ, and κ) was assessed using selective radiolabeled agonists. nih.gov These assays are crucial for determining the binding constants (Ki or Kd) and the number of binding sites (Bmax). For example, the characterization of [125I]HY-3-24, a selective dopamine D3 receptor ligand, involved determining its Kd and Bmax values in cell lines expressing the receptor. semanticscholar.org

Functional Assays for Receptor Agonism/Antagonism, Enzyme Inhibition, and Transport Modulation

Functional assays are employed to determine the biological effect of a compound after it binds to its target. These assays can measure receptor agonism or antagonism, enzyme inhibition, or modulation of transporters.

For receptor activity, assays measuring the stimulation of [35S]GTPγS binding are commonly used to assess the functional activity of GPCR ligands. nih.gov For example, this assay was used to confirm that a novel indolinone derivative acted as a NOP receptor antagonist. nih.gov Other functional assays include measuring the inhibition of cAMP, as demonstrated for selected NOP ligands. nih.gov The agonist or antagonist properties of compounds at the human 5-HT1D receptor have been investigated in the search for treatments for migraine. nih.gov

Enzyme inhibition assays are critical for identifying and characterizing enzyme inhibitors. The inhibitory activity of indole derivatives against various kinases, such as DYRK1A and ATR, has been evaluated using such assays. nih.govmdpi.com For instance, the IC50 values, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, are determined from concentration-response curves. mdpi.com

Transport modulation assays can be used to study the effect of compounds on transporters like the serotonin transporter (SERT). A study on indole derivatives as potential multitarget ligands for major depressive disorder evaluated their affinity for SERT. nih.gov

Cellular Potency and Mechanism of Action Studies in Relevant Cell Lines

The biological activity of a compound is further investigated in cellular models to understand its potency and mechanism of action in a more physiological context. Cytotoxicity assays are often performed to determine the concentration at which a compound induces cell death. For example, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were analyzed for their cytotoxic effects against various human cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116) cells. nih.gov The IC50 values for these compounds were determined and compared to a reference drug. nih.gov

The mechanism of action can be elucidated by observing the cellular changes induced by the compound. For instance, the apoptotic effect of a potent indole derivative was visualized by observing condensed and fragmented nuclei through Hoechst staining. nih.gov In another study, piperidone compounds were shown to induce apoptosis through proteotoxic stress, characterized by the accumulation of poly-ubiquitinated proteins. nih.gov The effect of compounds on the cell cycle can also provide insights into their mechanism. nih.gov

The ability of a compound to inhibit the growth of tumor cells in vitro is a key indicator of its potential as an anticancer agent. For example, an ATR kinase inhibitor potently inhibited the growth of LoVo colorectal adenocarcinoma tumor cells. nih.gov

Below is a table summarizing the in vitro assays and findings for related indole compounds:

| Compound Class | Assay Type | Target | Cell Line | Key Finding |

| N-(4-piperidinyl)-2-indolinones | Radioligand Binding | NOP, μ, δ, κ opioid receptors | CHO | Identified potent agonists and antagonists with modest selectivity. nih.gov |

| N-(4-piperidinyl)-2-indolinones | [35S]GTPγS Binding | NOP Receptor | CHO | Confirmed functional antagonist activity. nih.gov |

| Piperidones | Cytotoxicity Assay | - | Various cancer cell lines | Exhibited tumor-selective cytotoxicity. nih.gov |

| Piperidones | Western Blot | Proteasome | Leukemia cells | Caused accumulation of poly-ubiquitinated proteins. nih.gov |

| Sulfonylmorpholinopyrimidines | Kinase Inhibition | ATR | HeLa nuclear extracts | Potent and selective inhibition of ATR. nih.gov |

| Sulfonylmorpholinopyrimidines | Cell Growth Inhibition | - | LoVo colorectal adenocarcinoma | Potent inhibition of tumor cell growth. nih.gov |

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | Cytotoxicity Assay | - | HUH7, MCF7, HCT116 | Showed comparable activity to 5-fluorouracil. nih.gov |

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | Apoptosis Assay | - | HUH7, MCF7 | Induced morphological features of apoptosis. nih.gov |

| Indole-3-carbonitriles | Kinase Inhibition | DYRK1A | - | Exhibited submicromolar IC50 values. mdpi.com |

| 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines | Radioligand Binding | h5-HT1D, h5-HT1B receptors | CHO | Identified a full agonist with good binding selectivity. nih.gov |

Computational Chemistry and Structural Biology Investigations

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold, docking studies have been instrumental in understanding their mechanism of action at a molecular level.

Detailed research on analogous compounds, such as 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), has provided significant insights. This compound, a potent ligand for the human dopamine (B1211576) D2 receptor, was docked into the receptor's binding pocket (PDB ID: 6CM4). mdpi.com The studies revealed that the protonatable nitrogen atom of the piperidine (B6355638) ring is a critical anchor point, forming a salt bridge with the carboxylate group of Asp114 in transmembrane helix 3 (TM3). mdpi.com This interaction is a hallmark for the binding of many aminergic G-protein coupled receptor (GPCR) ligands.

| Ligand Analogue | Target Protein (PDB ID) | Key Interacting Residue | Interaction Type |

|---|---|---|---|

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Human Dopamine D2 Receptor (6CM4) | Asp114 | Salt Bridge/Ionic Interaction |

Molecular Dynamics Simulations for Ligand Binding and Conformational Changes

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, providing information on its stability, the persistence of interactions, and conformational changes over time.

MD simulations were performed on the complex of the analogue D2AAK1_3 with the dopamine D2 receptor. mdpi.com These simulations confirmed the stability of the binding pose identified in docking studies. The crucial salt bridge between the ligand's piperidine nitrogen and the receptor's Asp114 residue was maintained throughout the simulation, underscoring its importance for stable binding. mdpi.com The simulations also allow for the analysis of root-mean-square deviation (RMSD) of the ligand and protein backbone, which provides a measure of the structural stability of the complex.

For 3-(1-ethylpiperidin-4-yl)-1H-indole, MD simulations would be critical to assess the stability of its complex with a target receptor. The smaller ethyl group, compared to a benzyl (B1604629) group, may allow for different conformational flexibility within the binding site. These simulations could reveal whether the ethyl substituent leads to a more stable or less stable interaction over time and identify any additional or altered secondary interactions with nearby amino acid residues.

| System | Simulation Focus | Key Findings |

|---|---|---|

| D2AAK1_3 in complex with Dopamine D2 Receptor | Stability of binding mode | The binding pose is stable, with the salt bridge to Asp114 maintained throughout the simulation. mdpi.com |

Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. It provides highly accurate predictions of binding affinity, often with an accuracy of about 1 kcal/mol, making it a valuable tool in drug discovery for lead optimization.

While a powerful technique, specific FEP calculations for this compound have not been reported in the examined scientific literature. However, the methodology is well-suited for this chemical series. A typical FEP study would involve creating a thermodynamic cycle to compute the free energy change of transforming one ligand into another (e.g., the N-methyl analogue to the N-ethyl analogue) both in solution and when bound to the target protein. The difference between these two values gives the relative binding free energy (ΔΔG), which can be directly compared to experimental values. Such a study on a series of N-alkylated 3-(piperidin-4-yl)-1H-indoles would precisely quantify the energetic impact of the N-substituent on binding affinity, guiding the design of more potent compounds.

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, such as its optimal three-dimensional structure, conformational energies, and electronic properties.

For related indole (B1671886) scaffolds, DFT calculations have been used to gain comprehensive insights into their electronic structure. Methods such as the B3LYP hybrid functional combined with appropriate basis sets can reliably determine the most stable molecular conformation, including the preferred orientation of substituents. These calculations also yield crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and can generate electrostatic potential maps. These properties are fundamental to understanding a molecule's reactivity and its ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking, which are vital for ligand-receptor binding.

Applying these methods to this compound would allow for a detailed analysis of how the N-ethyl group influences the molecule's electronic distribution and conformational preferences compared to other analogues, providing a rationale for its observed biological activity.

| Computational Method | Determined Properties | Significance |

|---|---|---|

| Density Functional Theory (DFT), e.g., B3LYP | Optimal molecular geometry, conformational energy, HOMO/LUMO energies, electrostatic potential map | Provides insight into molecular shape, stability, reactivity, and potential for intermolecular interactions. |

Academic Research Applications and Future Directions

Utilization of 3-(1-Ethylpiperidin-4-yl)-1H-indole as a Chemical Probe in Biological Research

While specific research on the this compound variant as a chemical probe is not extensively documented, the parent scaffold, 3-piperidin-4-yl-1H-indole, exemplifies the characteristics of a useful probe. Chemical probes are essential small molecules designed to engage a specific biological target, enabling the study of its function in cellular or organismal systems. scispace.com The indole-piperidine core is a "privileged scaffold," frequently found in bioactive compounds and approved drugs, making it an excellent starting point for probe development. mdpi.com

Derivatives of this scaffold can be synthesized to systematically probe the binding pockets of proteins. By modifying the substituents on the indole (B1671886) nitrogen, the indole ring itself, or the piperidine (B6355638) nitrogen (as in the case of the ethyl group), researchers can fine-tune the molecule's potency, selectivity, and physicochemical properties to create high-quality probes for target validation and studying disease-related pathways. bayer.com

Contributions to the Fundamental Understanding of Receptor Pharmacology and Signaling Pathways

The 3-piperidin-4-yl-1H-indole scaffold and its analogues have been instrumental in advancing the understanding of complex signaling pathways. A notable example is the investigation of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is often aberrantly activated in cancers like basal cell carcinoma and medulloblastoma. nih.gov

A novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), was identified as a potent inhibitor of the Hh pathway. nih.govresearchgate.net This compound was found to repress the activity of the Smoothened (SMO) receptor by preventing its ciliary translocation. Significantly, it binds to a different site on SMO than existing drugs and maintains its inhibitory activity against drug-resistant SMO mutants. nih.gov This discovery not only provides a new tool to study Hh signaling but also deepens the understanding of SMO receptor pharmacology and mechanisms of drug resistance.

Furthermore, a related scaffold, the piperidin-4-yl-1,3-dihydroindol-2-ones, has been shown to produce both potent agonists and antagonists for the nociceptin (B549756) opioid receptor (NOP), highlighting the scaffold's ability to modulate receptor function in opposing ways based on subtle structural changes. nih.gov

Potential as a Scaffold for Rational Drug Design and Development of Novel Chemical Entities

The indole core is a well-established and promising scaffold for the discovery and development of new therapeutic agents for a wide range of diseases, including tuberculosis and cancer. nih.gov The this compound structure, as part of this larger family, represents a key building block for rational drug design.

The versatility of the 3-piperidin-4-yl-1H-indole scaffold allows for the design of highly selective ligands. By modifying the N-substituent of the piperidine ring, researchers can dramatically alter the biological activity of the resulting compounds. For instance, in the development of ligands for the nociceptin receptor, changes to this position determined whether the compound acted as an agonist or an antagonist. nih.gov

In another example, research into inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ), a target in acute myeloid leukemia (AML), utilized an indole-based scaffold. Through systematic modification and bioisosteric replacement, a highly potent and selective inhibitor, FD223, was developed with an IC₅₀ of 1 nM and 29-51 fold selectivity over other PI3K isoforms. nih.govresearchgate.net This demonstrates the scaffold's utility in creating next-generation therapies with high target specificity.

Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a key strategy in drug design to improve potency and pharmacokinetic profiles. researchgate.netnih.gov The 3-piperidin-4-yl-1H-indole scaffold is highly amenable to this approach.

Researchers have successfully used bioisosteric replacement of the indole moiety to develop potent PI3Kδ inhibitors. nih.govresearchgate.net Similarly, in a search for new inhibitors of the NLRP3 inflammasome, a critical mediator of inflammation, scientists employed a pharmacophore-hybridization strategy. They combined the structural features of a known inhibitor with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, a bioisostere of the indole core. mdpi.com This work led to the identification of several promising non-covalent NLRP3 inhibitors.

Table 1: Bioactivity of NLRP3 Inflammasome Inhibitors Based on a Bioisosteric Scaffold Data adapted from a study on NLRP3 inflammasome inhibitors, where THP-1 cells were stimulated with LPS/ATP. Inhibition percentages are shown at a 10 µM concentration.

| Compound | Core Scaffold | Inhibition of Pyroptosis (%) | Inhibition of IL-1β Release (%) |

| 1 | Acrylamide-conjugated benzo[d]imidazol-2-one | 24.9 ± 6.3 | 19.4 ± 0.4 |

| 9 | Phenyl-substituted benzo[d]imidazol-2-one | 57.5 ± 2.5 | 60.1 ± 1.8 |

| 13 | Naphthyl-substituted benzo[d]imidazol-2-one | 48.9 ± 1.5 | 50.1 ± 2.1 |

| 18 | Biphenyl-substituted benzo[d]imidazol-2-one | 54.4 ± 3.4 | 55.4 ± 3.1 |

Unexplored Research Avenues and Methodological Advancements

Despite the progress made, significant opportunities remain for exploring the full potential of the this compound scaffold.

The discovery of antimalarial properties in the 3-piperidin-4-yl-1H-indole scaffold highlights the potential for finding unexpected biological activities. nih.gov A high-throughput screening against Plasmodium falciparum identified this scaffold as a hit. Subsequent synthesis and evaluation of 38 derivatives revealed that while the core was sensitive to many modifications, a lead compound with an EC₅₀ value of approximately 3 µM against drug-resistant strains was identified. nih.gov This compound demonstrated selectivity for the malaria parasite and was not cross-resistant with chloroquine, establishing it as a new chemotype for antimalarial drug development. nih.gov This suggests that screening programs featuring this compound and its analogues against diverse biological targets could uncover novel therapeutic applications.

Table 2: Antimalarial Activity of a Lead 3-Piperidin-4-yl-1H-indole Derivative Data from a study exploring the scaffold as a novel antimalarial chemotype. nih.gov

| Compound ID | Description | EC₅₀ vs. W2 strain (μM) | EC₅₀ vs. 3D7 strain (μM) | Cytotoxicity (HepG2 cells, CC₅₀ in μM) |

| 10d | Lead Compound | 3.1 ± 0.1 | 2.8 ± 0.1 | > 50 |

Future research should focus on broader screening initiatives and the application of advanced synthetic methodologies to create diverse libraries based on this scaffold, paving the way for the discovery of new biological functions and therapeutic agents.

Development of Innovative Synthetic Routes for Structurally Complex Analogs

The creation of structurally complex analogs of this compound is a key objective for exploring the full potential of this molecular scaffold. Modern synthetic organic chemistry has moved beyond traditional linear syntheses, embracing innovative strategies that offer greater efficiency, diversity, and complexity. These approaches are crucial for generating libraries of novel compounds for further investigation.

One of the foremost strategies is divergent synthesis . This approach begins with a common intermediate, a pluripotent branching point, which can be guided down multiple reaction pathways to generate a wide array of structurally distinct molecules. nih.gov For instance, a core indole-piperidine structure could be elaborated with different functional groups or ring systems through a series of selective reactions. This methodology allows for the rapid construction of a library of analogs from a single, advanced intermediate, maximizing efficiency. nih.gov Biomimetic divergent synthesis, which mimics natural biosynthetic pathways, has proven particularly powerful for creating complex monoterpene indole alkaloids and could be adapted for this scaffold. nih.gov

Another powerful approach is the development of modular synthetic routes . These strategies involve the assembly of molecules from distinct, pre-functionalized building blocks. rsc.orgrsc.org For example, a substituted indole nucleus could be coupled with a variety of functionalized piperidine rings. Recent advances have focused on using renewable starting materials, such as lignin-derived platform chemicals, to construct the indole core, followed by catalytic C–N coupling with various amines, including piperazine (B1678402) derivatives. rsc.orgrsc.org This modularity allows for systematic variations at multiple points of the molecule, facilitating the exploration of structure-activity relationships. The use of greener reaction media, such as mixtures of methanol (B129727) and water with acid catalysts, also represents a more sustainable evolution of these methods. rsc.org

Furthermore, the development of novel catalytic systems continues to revolutionize the synthesis of complex indoles. Gold-catalyzed reactions, for instance, have been used in the total synthesis of indole alkaloids, enabling complex cyclizations under mild conditions. mdpi.com Similarly, palladium-mediated cross-coupling reactions are indispensable for forging key carbon-carbon and carbon-nitrogen bonds. rsc.org One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another efficient approach that has been successfully used to generate diverse indole derivatives, minimizing waste and purification steps. nih.gov

These innovative synthetic strategies provide the necessary tools to build structurally complex analogs of this compound, moving beyond simple substitutions to create novel polycyclic systems and highly functionalized derivatives.

Table 1: Innovative Synthetic Strategies for Indole Analogs

| Synthetic Strategy | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Divergent Synthesis | A common intermediate is used to generate a library of structurally diverse compounds through various reaction pathways. nih.gov | High efficiency; Rapid generation of molecular diversity from a single precursor. nih.gov | Utilized in creating libraries of monoterpene indole alkaloids from artificial pluripotent intermediates. nih.gov |

| Modular Routes | Molecules are assembled from distinct, pre-functionalized building blocks (e.g., an indole core and a piperidine side chain). rsc.org | High flexibility; Systematic exploration of structure-activity relationships; Potential for greener synthesis. rsc.orgrsc.org | Successful synthesis of biologically active indoles from lignin-derived aromatic platform chemicals using catalytic C-N coupling. rsc.orgrsc.org |

| Novel Catalysis | Employment of advanced catalysts (e.g., gold, palladium) to facilitate complex transformations under mild conditions. mdpi.com | High selectivity; Access to novel chemical space; Milder reaction conditions. | Gold(I)-catalyzed reactions enabled the efficient total synthesis of (±)-Conolidine. mdpi.com |

| One-Pot Synthesis | Multiple consecutive reactions are performed in a single reactor, avoiding the isolation of intermediates. nih.gov | Increased efficiency; Reduced waste and purification steps; Time and resource savings. | Considered a highly efficient approach for producing a variety of indole compounds. nih.gov |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

To fully understand the properties of this compound and its newly synthesized, complex analogs, a synergistic approach that integrates advanced computational and experimental techniques is essential. This combination allows for the prediction of molecular characteristics, guides synthetic efforts, and provides definitive structural elucidation and purity assessment of the final compounds.

Computational Methodologies serve as a powerful predictive tool in modern drug discovery and materials science. mdpi.com Techniques such as Density Functional Theory (DFT) are employed to calculate the electronic structure and predict the geometric and thermodynamic properties of molecules. researchgate.net This can help, for example, in understanding the stability of different conformers of the piperidine ring or the reactivity of the indole nucleus. chemrevlett.com Quantitative Structure-Activity Relationship (QSAR) studies build statistical models that correlate the chemical structures of compounds with their properties, enabling the prediction of the activity of unsynthesized analogs. mdpi.comnih.gov Molecular docking simulations can predict how these molecules might interact with biological targets, providing insights that guide the design of derivatives with enhanced specificity. nih.gov These in silico studies are crucial for prioritizing synthetic targets, thereby saving significant time and resources. nih.gov

Experimental Methodologies provide the definitive characterization of synthesized compounds. A suite of spectroscopic and chromatographic techniques is employed to confirm the identity, structure, and purity of each analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C) is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. ijpsjournal.comrroij.com Advanced 2D-NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity of atoms within complex structures. ijpsjournal.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. rroij.comonlineorganicchemistrytutor.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. ijpsjournal.com When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. ijpsjournal.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. onlineorganicchemistrytutor.comimperial.edu

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating components of a mixture and are the primary methods for assessing the purity of a synthesized compound. ijpsjournal.comimperial.edu

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, revealing precise bond lengths, angles, and stereochemistry. nih.gov

By integrating predictive computational models with robust experimental verification, researchers can engage in a cycle of rational design, targeted synthesis, and comprehensive characterization. This integrated workflow accelerates the development of novel analogs of this compound with desired properties.

Table 2: Integrated Methodologies for Compound Characterization

| Methodology Type | Technique | Purpose | Key Information Provided |

|---|---|---|---|

| Computational | Density Functional Theory (DFT) | Predict molecular properties. researchgate.net | Electronic structure, molecular geometry, stability. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or properties. nih.gov | Predictive models for activity of new analogs. mdpi.comnih.gov | |

| Molecular Docking | Simulate ligand-receptor binding. nih.gov | Binding affinity, interaction modes with biological targets. nih.gov | |

| Experimental | Nuclear Magnetic Resonance (NMR) | Elucidate molecular structure. ijpsjournal.comimperial.edu | Connectivity of atoms, carbon-hydrogen framework. ijpsjournal.comonlineorganicchemistrytutor.com |

| Mass Spectrometry (MS) | Determine molecular weight and formula. rroij.comimperial.edu | Molecular mass, fragmentation patterns, elemental composition (HRMS). ijpsjournal.comonlineorganicchemistrytutor.com | |

| Chromatography (HPLC, GC) | Separate mixtures and assess purity. ijpsjournal.comimperial.edu | Purity of the compound, quantification in mixtures. ijpsjournal.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1-ethylpiperidin-4-yl)-1H-indole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of 3-(piperidin-4-yl)-1H-indole intermediates. For example, ethylation can be achieved using ethyl chloroformate under controlled temperatures (<20°C) in anhydrous dichloromethane, followed by purification via recrystallization or preparative HPLC-MS . Yield optimization requires stoichiometric balancing of ethylating agents (e.g., 1.2–1.5 equivalents) and inert reaction conditions to prevent hydrolysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns on the indole and piperidine moieties. For example, the ethyl group’s protons appear as a triplet (~1.2 ppm) and quartet (~2.5 ppm) .

- ESI/MS : Validates molecular weight (e.g., m/z 270 [M+H]+ for C15H20N2) .

- XRD : Resolves crystal packing and stereochemistry, critical for validating pharmacophore geometry .

Q. How can preliminary biological screening identify potential receptor targets for this compound?

- Methodological Answer : Radioligand binding assays (e.g., 5-HT1A, α1A-adrenoceptors) using tritiated antagonists (e.g., [³H]8-OH-DPAT for 5-HT1A) are standard. Competitive displacement curves and Scatchard analysis determine Ki values. Derivatives with ethyl substituents may show enhanced lipophilicity, improving CNS penetration .

Advanced Research Questions

Q. What strategies enhance the selectivity of this compound derivatives for serotonin receptors over adrenoceptors?

- Methodological Answer :

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., fluorine) at the indole 5-position reduces α1A-adrenoceptor affinity while retaining 5-HT1A binding .

- Molecular Dynamics (MD) Simulations : Predict steric clashes with non-target receptors. For example, ethyl groups may occupy hydrophobic pockets in 5-HT1A but clash with adrenoceptor loops .

Q. How should contradictory data in SAR studies of indolylpiperidine derivatives be resolved?

- Methodological Answer :

- Systematic Substituent Scanning : Compare ethyl, methyl, and bulkier groups (e.g., isopropyl) to isolate steric/electronic effects .

- Free-Wilson Analysis : Quantifies contributions of substituents to activity, isolating outliers (e.g., ethyl’s role in logP vs. hydrogen bonding) .

Q. What computational approaches model multi-target interactions of this compound?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Screen against homology models of 5-HT1A, SERT, and α1A-adrenoceptors. Ethyl groups improve fit in 5-HT1A’s TM3 domain .

- DFT Calculations : Optimize bond angles/dihedrals to match crystallographic data (e.g., piperidine chair conformation) .

Q. How can metabolic stability of this compound derivatives be improved for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.